molecular formula C16H12N2O2 B2767056 6-Amino-2-phenylquinoline-4-carboxylic acid CAS No. 109540-22-9

6-Amino-2-phenylquinoline-4-carboxylic acid

Cat. No.: B2767056
CAS No.: 109540-22-9
M. Wt: 264.284
InChI Key: VDFULYRJEYWIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in ethanol, followed by cyclization to form the quinoline ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro-2-phenylquinoline-4-carboxylic acid.

    Reduction: 6-Amino-2-phenylquinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 6-Amino-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular functions . By inhibiting HDACs, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities. The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s ability to bind to specific molecular targets .

Properties

IUPAC Name

6-amino-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-11-6-7-14-12(8-11)13(16(19)20)9-15(18-14)10-4-2-1-3-5-10/h1-9H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFULYRJEYWIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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